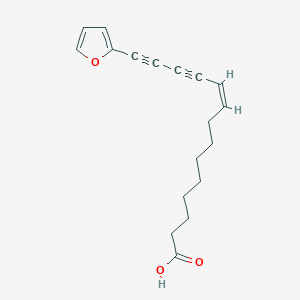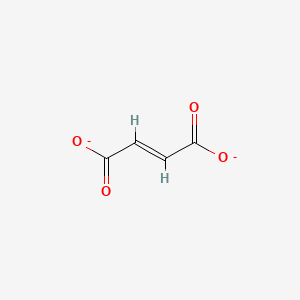
Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumarate(2-) is a C4-dicarboxylate that is the E-isomer of but-2-enedioate(2-) It has a role as a metabolite, a human metabolite and a Saccharomyces cerevisiae metabolite. It is a butenedioate and a C4-dicarboxylate. It is a conjugate base of a fumarate(1-).
Scientific Research Applications
1. Repurposing in Ophthalmology Dimethyl fumarate (DMF), known for its immuno-modulatory, anti-inflammatory, and antioxidant properties, is being explored for potential use in treating eye pathologies like Age-related Macular Degeneration (AMD). Its mechanism of action involves Nrf2 activation and offers promising applications in ophthalmological diseases characterized by inflammation and oxidative stress (Manai, Govoni, & Amadio, 2022).
2. Microbial Fumarate Production Studies focus on enhancing microbial fumarate production from renewable feedstock. For instance, in Candida glabrata, spatial modulation and cofactor engineering of key pathway enzymes in the reductive tricarboxylic acid (TCA) cycle significantly improved fumarate production, illustrating efficient strategies for developing cell factories for various chemicals (Chen, Li, Tong, & Liu, 2019).
3. Emerging Therapeutic Applications Fumarates exhibit antioxidative, immunomodulatory, and neuroprotective properties, making them candidates for treating neurological and cardiovascular diseases. The pharmacokinetics and pharmacodynamics of fumarates like VumerityTM and BafiertamTM are under study for these new applications (Hoogendoorn, Avery, Li, Bursill, Abell, & Grace, 2021).
4. Fumarate as a Metabolic Probe Fumarate is used in hyperpolarized magnetic resonance imaging and spectroscopy to detect the release of fumarase in cancer tissues. Detailed kinetic studies of human red blood cell fumarase have provided insights relevant to the use of fumarate as a probe of cell rupture (Shishmarev et al., 2018).
5. Fumarate Microbiosensor in Biofilms Research into a fumarate microbiosensor for in-situ depth profiling in biofilms has been conducted. The microbiosensor, utilizing the relationship between fumarate concentration and current consumption, has applications in monitoring biofilms respiring on fumarate (Atci, Babauta, Ha, & Beyenal, 2017).
6. Fumarate as an Oncometabolite Fumarate has been identified as an oncometabolite, particularly in hereditary leiomyomatosis and renal cell cancer. Its accumulation in fumarate hydratase-deficient cells influences DNA and histone demethylation, leading to epithelial-to-mesenchymal-transition (EMT), a process associated with cancer initiation, invasion, and metastasis (Sciacovelli et al., 2016).
7. Biosensing System for Fumarate Quantification A whole-cell electrochemical biosensing system based on bacterial inward electron flow was developed for the quantification of fumarate. This system provides a cost-effective, fast, and robust tool for fumarate quantification in various applications, including food spoilage indication (Si et al., 2015).
8. Fumarate in Nutrient Utilization Studies on the effects of fumarate on ruminal ammonia accumulation and fiber digestion in dairy does have shown that fumarate improves whole-tract digestion of nutrients and increases plasma glucose concentration, suggesting its utility in enhancing feed efficiency (Yu et al., 2010).
properties
CAS RN |
142-42-7 |
|---|---|
Product Name |
Fumarate |
Molecular Formula |
C4H2O4-2 |
Molecular Weight |
114.06 g/mol |
IUPAC Name |
(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1+ |
InChI Key |
VZCYOOQTPOCHFL-OWOJBTEDSA-L |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-] |
SMILES |
C(=CC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-] |
Other CAS RN |
142-42-7 |
physical_description |
white odourless granules or leafy crystals; virtually odourless with tart acid taste |
solubility |
insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





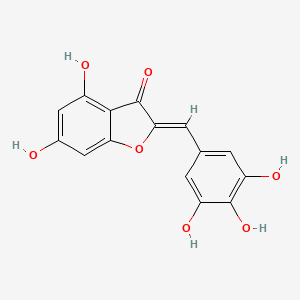
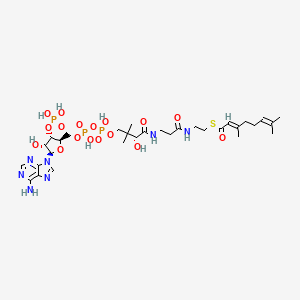



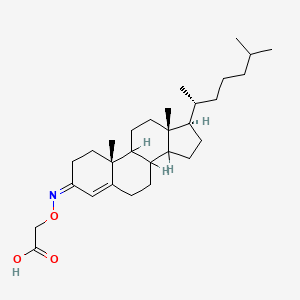
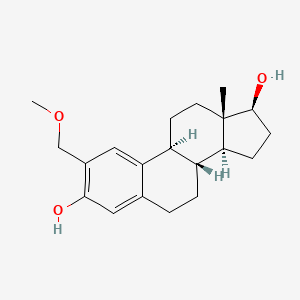
![(2R,3R,4R)-4-hydroxy-2-[(Z)-8-hydroxy-7-oxooct-2-enyl]-3-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentan-1-one](/img/structure/B1241639.png)

![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)
![{(S)-7-[(1H-Benzoimidazol-2-ylmethyl)-methyl-carbamoyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1241643.png)
